molecular formula C25H26N6O5S B12648503 Ethyl 4-{[3-(2-amino-4-oxo-1,4-dihydropteridin-6-yl)propyl](4-methylbenzene-1-sulfonyl)amino}benzoate CAS No. 16907-10-1

Ethyl 4-{[3-(2-amino-4-oxo-1,4-dihydropteridin-6-yl)propyl](4-methylbenzene-1-sulfonyl)amino}benzoate

Cat. No.: B12648503
CAS No.: 16907-10-1
M. Wt: 522.6 g/mol
InChI Key: BBROIYFATJFYSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nebivolol involves multiple steps, starting from the condensation of 6-fluoro-3,4-dihydro-2H-1-benzopyran with 2-(chloromethyl)oxirane to form the intermediate compound. This intermediate is then reacted with 2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethylamine under basic conditions to yield Nebivolol .

Industrial Production Methods

Industrial production of Nebivolol typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Nebivolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Nebivolol .

Scientific Research Applications

Nebivolol has a wide range of applications in scientific research:

Mechanism of Action

Nebivolol exerts its effects primarily through selective inhibition of beta-1 adrenergic receptors, leading to decreased heart rate and blood pressure. Additionally, it enhances nitric oxide release, resulting in vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase, which are involved in the regulation of vascular tone and cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nebivolol stands out due to its dual mechanism of action, combining beta-1 receptor antagonism with nitric oxide-mediated vasodilation. This unique combination provides additional cardiovascular benefits compared to other beta-blockers .

Properties

CAS No.

16907-10-1

Molecular Formula

C25H26N6O5S

Molecular Weight

522.6 g/mol

IUPAC Name

ethyl 4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propyl-(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C25H26N6O5S/c1-3-36-24(33)17-8-10-19(11-9-17)31(37(34,35)20-12-6-16(2)7-13-20)14-4-5-18-15-27-22-21(28-18)23(32)30-25(26)29-22/h6-13,15H,3-5,14H2,1-2H3,(H3,26,27,29,30,32)

InChI Key

BBROIYFATJFYSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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